3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine
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Overview
Description
3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine is a heterocyclic compound that features a pyrazole ring fused with a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with triazine precursors. For instance, the formimidate derivative can be treated with hydrazine hydrate in ethanol to obtain the desired pyrazolo[3,4-E][1,2,4]triazine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Specific reagents and conditions for these reactions are less frequently documented but may involve standard oxidizing or reducing agents.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution reactions with amines can yield amino derivatives of the original compound .
Scientific Research Applications
3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a scaffold in the design of kinase inhibitors, particularly for targeting cyclin-dependent kinases (CDKs) involved in cancer treatment.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: While specific industrial applications are less documented, its derivatives may be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine involves its interaction with molecular targets such as CDKs. The compound can inhibit the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of key substrates involved in cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential anticancer properties.
Uniqueness
3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to enhance its biological activity. Its ability to act as a scaffold for the development of kinase inhibitors makes it particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C4H2ClN5 |
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Molecular Weight |
155.54 g/mol |
IUPAC Name |
3-chloro-5H-pyrazolo[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C4H2ClN5/c5-4-7-3-2(8-10-4)1-6-9-3/h1H,(H,6,7,9,10) |
InChI Key |
KYDHDTNDYQNPBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1N=NC(=N2)Cl |
Origin of Product |
United States |
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